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molecular formula C16H22F3N3O3 B3267952 tert-Butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate CAS No. 473537-64-3

tert-Butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate

Cat. No. B3267952
M. Wt: 361.36 g/mol
InChI Key: IDIHNUHJKRFJHR-UHFFFAOYSA-N
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Patent
US06949542B2

Procedure details

The title compound was prepared from (5-morpholin-4-yl-2-nitro-4-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester (Example C8) (1.83 g, 4.68 mmol) by hydrogenation with 10% Pd/C according to the general procedure J (method a). Obtained as an amorphous red substance (1.72 g, 102%).
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:27])[NH:7][C:8]1[CH:13]=[C:12]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[C:11]([C:20]([F:23])([F:22])[F:21])=[CH:10][C:9]=1[N+:24]([O-])=O)([CH3:4])([CH3:3])[CH3:2]>[Pd]>[C:1]([O:5][C:6](=[O:27])[NH:7][C:8]1[CH:13]=[C:12]([N:14]2[CH2:15][CH2:16][O:17][CH2:18][CH2:19]2)[C:11]([C:20]([F:21])([F:22])[F:23])=[CH:10][C:9]=1[NH2:24])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)N1CCOCC1)C(F)(F)F)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Obtained as an amorphous red substance (1.72 g, 102%)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)N1CCOCC1)C(F)(F)F)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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